molecular formula C35H34N4O5Si B12424021 Janelia Fluor 646, Maleimide

Janelia Fluor 646, Maleimide

Cat. No.: B12424021
M. Wt: 618.8 g/mol
InChI Key: AZBDLOPMXNNQQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Janelia Fluor 646, Maleimide is a red fluorogenic fluorescent dye. It is supplied with a maleimide reactive group for conjugation, specifically targeting thiol groups. This compound is particularly suitable for live cell imaging and is widely used in various microscopy techniques, including flow cytometry, confocal microscopy, and super-resolution microscopy such as dSTORM and STED .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Janelia Fluor 646, Maleimide involves the conjugation of a fluorophore with a maleimide group. The fluorophore is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The maleimide group is introduced via a reaction with maleic anhydride or similar reagents under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is often purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .

Scientific Research Applications

Janelia Fluor 646, Maleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Janelia Fluor 646, Maleimide involves its conjugation to thiol groups on proteins or other biomolecules. The maleimide group reacts with the thiol group, forming a stable thioether bond. This conjugation allows the fluorescent dye to be attached to specific targets, enabling their visualization under a fluorescence microscope. The excitation and emission maxima of Janelia Fluor 646 are 646 nm and 664 nm, respectively, making it suitable for red fluorescence imaging .

Comparison with Similar Compounds

Uniqueness: Janelia Fluor 646, Maleimide stands out due to its high quantum yield (0.54) and extinction coefficient (152,000 M^-1 cm^-1), which contribute to its brightness and sensitivity in imaging applications. Additionally, its cell permeability and suitability for live cell imaging make it a preferred choice for researchers .

Properties

Molecular Formula

C35H34N4O5Si

Molecular Weight

618.8 g/mol

IUPAC Name

2-[3-(azetidin-1-ium-1-ylidene)-7-(azetidin-1-yl)-5,5-dimethylbenzo[b][1]benzosilin-10-yl]-4-[2-(2,5-dioxopyrrol-1-yl)ethylcarbamoyl]benzoate

InChI

InChI=1S/C35H34N4O5Si/c1-45(2)29-20-23(37-14-3-15-37)6-9-26(29)33(27-10-7-24(21-30(27)45)38-16-4-17-38)28-19-22(5-8-25(28)35(43)44)34(42)36-13-18-39-31(40)11-12-32(39)41/h5-12,19-21H,3-4,13-18H2,1-2H3,(H-,36,42,43,44)

InChI Key

AZBDLOPMXNNQQB-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C2=CC(=[N+]3CCC3)C=CC2=C(C4=C1C=C(C=C4)N5CCC5)C6=C(C=CC(=C6)C(=O)NCCN7C(=O)C=CC7=O)C(=O)[O-])C

Origin of Product

United States

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